(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 365997-33-7
VCID: VC2689909
InChI: InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1
SMILES: CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O
Molecular Formula: C14H25NO5
Molecular Weight: 287.35 g/mol

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

CAS No.: 365997-33-7

Cat. No.: VC2689909

Molecular Formula: C14H25NO5

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester - 365997-33-7

Specification

CAS No. 365997-33-7
Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
IUPAC Name ethyl (1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Standard InChI InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1
Standard InChI Key YFFMJGAVWORNIZ-HBNTYKKESA-N
Isomeric SMILES CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)O
SMILES CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O
Canonical SMILES CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O

Introduction

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester is a complex organic compound with the molecular formula C14H25NO5 and a molecular weight of 287.35 g/mol . It is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of factor Xa inhibitors .

Synthesis and Preparation

The synthesis of (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester involves several steps, starting from (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate ethyl ester. The process includes the addition of aqueous ammonia followed by protection with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc-protected amino group .

Detailed Synthesis Steps:

  • Ring Opening and Amination: Aqueous ammonia is added to (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate ethyl ester under controlled conditions.

  • Boc Protection: The resulting amine is protected with Boc2O in ethanol to form the Boc-protected amino group.

  • Purification: The final product is purified by column chromatography on silica gel.

Uses and Applications

This compound is primarily used as a building block in the synthesis of diaminocyclohexane carboxamides, which are key intermediates for the production of factor Xa inhibitors . Factor Xa inhibitors are a class of anticoagulant drugs used to prevent blood clots.

Applications in Pharmaceutical Synthesis

ApplicationDescription
Factor Xa InhibitorsUsed in the synthesis of intermediates for anticoagulant drugs.
Diaminocyclohexane CarboxamidesKey intermediates in the synthesis of various pharmaceutical compounds.

Chemical Identifiers

IdentifierValue
CAS No.365997-33-7
PubChem CID59676815
InChIKeyYFFMJGAVWORNIZ-HBNTYKKESA-N

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